molecular formula C20H20N4O2 B2488496 pyridin-3-ylmethyl 4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 2034338-39-9

pyridin-3-ylmethyl 4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B2488496
CAS RN: 2034338-39-9
M. Wt: 348.406
InChI Key: SZMMCFFFSBBNKH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrazolo and pyridine derivatives involves complex organic reactions, often starting from simpler pyridine and isoquinoline precursors. For instance, a method has been developed for synthesizing pyrazolo[3,4-c]isoquinoline derivatives, which are structurally related to the compound of interest. This method involves the interaction of initial compounds with hydrazine hydrate to yield tricyclic derivatives, indicating the intricate steps necessary for synthesizing such complex molecules (Paronikyan et al., 2004).

Molecular Structure Analysis

The molecular structure of pyridine and isoquinoline derivatives has been thoroughly investigated using various spectroscopic techniques and theoretical calculations. For example, the molecular structures of pyrazole derivatives were studied by X-ray diffraction and compared to density-functional-theory (DFT) calculations, which helps in understanding the three-dimensional arrangement and electronic properties of these molecules (Shen et al., 2012).

Chemical Reactions and Properties

Pyridine and isoquinoline derivatives participate in various chemical reactions, highlighting their reactivity and potential for further functionalization. The cycloaddition of N-sulfonylpyridinium imides with acetylenedicarboxylates, leading to pyrazolo[1,5-a]pyridine derivatives, exemplifies the diverse chemical reactivity of these compounds. Such reactions are essential for synthesizing novel molecules with potential applications (Wu et al., 2012).

Scientific Research Applications

Fluorescent Sensing

A Novel Fluorescent Sensor : Research by Mac et al. (2010) introduced a fluorescent dye derived from the 1H-pyrazolo[3,4-b]quinoline skeleton, showcasing its utility as a sensor for detecting small inorganic cations like lithium, sodium, and zinc in polar solvents. This compound employs an electron transfer mechanism for sensing, with its fluorescence properties changing upon cation binding, indicating potential applications in the development of new sensing technologies (Mac et al., 2010).

Organic Synthesis

Water-Mediated Hydroamination : Mohan et al. (2013) described the synthesis of imidazo[1,2-a]pyridines through a "water-mediated" hydroamination process. This method exemplifies innovative approaches to synthesizing complex heterocyclic compounds, highlighting the versatility of pyridine derivatives in organic synthesis (Mohan et al., 2013).

Anticonvulsant Activity

Pyrazolo[3,4-c]isoquinoline Derivatives : A study by Paronikyan et al. (2004) investigated the anticonvulsant properties of pyrazolo[3,4-b]pyrano(thiopyrano)[4,3-d]pyridine and pyrazolo[3,4-c]isoquinoline derivatives. This research underscores the potential therapeutic applications of these compounds in treating convulsive disorders (Paronikyan et al., 2004).

Electroluminescence for OLEDs

High-Efficiency Electroluminescence : Su et al. (2021) explored the electroluminescence properties of iridium(III) complexes with pyrazol-pyridine ligands for use in OLEDs. Their work demonstrates the role of pyridine derivatives in enhancing the performance of organic light-emitting devices, offering insights into the design of more efficient OLED materials (Su et al., 2021).

properties

IUPAC Name

pyridin-3-ylmethyl 4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-23-11-17(10-22-23)19-13-24(12-16-6-2-3-7-18(16)19)20(25)26-14-15-5-4-8-21-9-15/h2-11,19H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZMMCFFFSBBNKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)OCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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